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Compound of Interest

Compound Name: 5-methoxy-1H-indole-3-carbonitrile

Cat. No.: B1587987 Get Quote

An In-Depth Technical Guide to 5-Methoxy-1H-indole-3-carbonitrile: Properties, Synthesis,

and Applications

Introduction
5-Methoxy-1H-indole-3-carbonitrile is a versatile heterocyclic building block of significant

interest to the scientific community, particularly in the fields of organic synthesis and medicinal

chemistry. Its structure is characterized by the indole scaffold, a privileged motif found in

numerous natural products and FDA-approved drugs, which is further functionalized with a

methoxy group at the 5-position and a nitrile group at the 3-position.[1][2][3][4] The electron-

donating nature of the methoxy group enhances the reactivity of the indole ring, while the

electron-withdrawing nitrile group provides a key synthetic handle for a wide array of chemical

transformations.[2][4] This combination makes it a crucial intermediate for developing more

complex molecules with potential biological activities, including anticancer, antiviral, and anti-

inflammatory properties.[1][4] This guide provides a comprehensive overview of its chemical

properties, synthesis, reactivity, and applications for researchers, scientists, and drug

development professionals.

Physicochemical and Structural Properties
The intrinsic properties of 5-methoxy-1H-indole-3-carbonitrile are dictated by its unique

molecular architecture. The fusion of the benzene and pyrrole rings creates the electron-rich

indole system, while the substituents at the C3 and C5 positions modulate its electronic

character and reactivity.
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Core Data
The fundamental physicochemical data for 5-methoxy-1H-indole-3-carbonitrile are

summarized below for quick reference.

Property Value Source

Molecular Formula C₁₀H₈N₂O [1]

Molecular Weight 172.18 g/mol [1]

CAS Number 23084-36-8 [1]

Appearance Solid (form may vary) N/A

Boiling Point 385 °C at 760 mmHg [1]

Melting Point

Not consistently reported;

related indole carbonitriles melt

in the 140-160 °C range.

[5]

Solubility

Soluble in common organic

solvents like DMSO, DMF, and

chlorinated solvents.

[6]

Structural Analysis
The key to understanding the utility of 5-methoxy-1H-indole-3-carbonitrile lies in its structure.

Indole Core: A bicyclic aromatic heterocycle that serves as the foundation. The indole

nucleus is a well-established pharmacophore.[3]

5-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) via resonance. It

increases the electron density of the entire indole ring system, making it more susceptible to

electrophilic attack. This enhanced nucleophilicity is a critical aspect of its reactivity.[2]

3-Nitrile Group (-C≡N): This is a strong electron-withdrawing group (EWG) via induction and

resonance. It serves as a versatile chemical handle that can be transformed into other

functional groups such as amines, amides, or carboxylic acids, providing a gateway to a

diverse range of derivatives.[4]
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Spectral Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of 5-
methoxy-1H-indole-3-carbonitrile. The following data represent the expected spectral

characteristics based on its structure and data from analogous compounds.

Technique Characteristic Features

¹H NMR

~8.3-8.6 ppm (s, 1H): N-H proton of the indole

ring. ~7.0-7.5 ppm (m, 3H): Aromatic protons on

the benzene portion of the indole. ~3.8-3.9 ppm

(s, 3H): Protons of the methoxy (-OCH₃) group.

The exact shifts and coupling constants for the

aromatic protons depend on the solvent used.[5]

¹³C NMR

~155 ppm: C5 carbon attached to the methoxy

group. ~132 ppm: C7a quaternary carbon. ~115

ppm: Nitrile carbon (-C≡N). ~100-120 ppm:

Other aromatic carbons. ~55-56 ppm: Methoxy

carbon (-OCH₃).[5]

IR (Infrared)

~3300-3400 cm⁻¹: N-H stretching vibration.

~2200-2230 cm⁻¹: C≡N (nitrile) stretching, a

sharp and characteristic peak. ~1200-1250

cm⁻¹: Asymmetric C-O-C stretching of the aryl

ether. ~1020-1050 cm⁻¹: Symmetric C-O-C

stretching.[7]

MS (Mass Spec.)

m/z ~172.18: Molecular ion peak [M]⁺

corresponding to the molecular weight.

Fragmentation patterns would involve loss of

HCN and methyl radicals.[8]

Synthesis Methodology
The synthesis of 5-methoxy-1H-indole-3-carbonitrile typically leverages the inherent

reactivity of the parent 5-methoxy-1H-indole. A common and effective strategy is the direct

cyanation of the indole ring at the C3 position, which is the most nucleophilic site.
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Illustrative Synthesis Workflow
The diagram below outlines a general, plausible pathway for the synthesis of the title

compound.

Synthesis of 5-Methoxy-1H-indole-3-carbonitrile

5-Methoxy-1H-indole

Intermediate (e.g., Vilsmeier salt)

  Vilsmeier Reagent
(POCl₃, DMF)

5-Methoxy-1H-indole-3-carbaldehyde

Aqueous
Workup

Aldehyde Oxime

Hydroxylamine
(NH₂OH·HCl)

5-Methoxy-1H-indole-3-carbonitrile (Product)

Dehydration
(e.g., Ac₂O, heat)

Click to download full resolution via product page

Caption: A multi-step synthesis pathway from 5-methoxyindole.
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Experimental Protocol: Vilsmeier-Haack Approach
This protocol describes a reliable method for synthesizing the title compound, which proceeds

through an aldehyde intermediate. The choice of the Vilsmeier-Haack reaction is based on its

effectiveness for formylating electron-rich heterocycles like indoles at the C3 position.

Step 1: Formylation of 5-Methoxy-1H-indole

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or

argon), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents)

dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for

30 minutes to form the Vilsmeier reagent.

Reaction: Dissolve 5-methoxy-1H-indole (1 equivalent) in DMF and add it dropwise to the

Vilsmeier reagent solution at 0 °C.

Incubation: Allow the reaction mixture to warm to room temperature and then heat to 40-50

°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

Work-up: Pour the reaction mixture onto crushed ice and basify with a cold aqueous solution

of sodium hydroxide (NaOH) to pH 9-11. This hydrolyzes the intermediate iminium salt.

Isolation: The product, 5-methoxy-1H-indole-3-carbaldehyde, will precipitate. Collect the solid

by filtration, wash with cold water, and dry under vacuum.

Step 2: Conversion of Aldehyde to Nitrile

Oxime Formation: Suspend the 5-methoxy-1H-indole-3-carbaldehyde (1 equivalent) in a

mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5

equivalents) and heat the mixture to reflux for 1-2 hours.

Dehydration: After cooling, remove the solvent under reduced pressure. Add acetic

anhydride (Ac₂O, 3-4 equivalents) to the crude oxime and heat to reflux for 1-3 hours. The

acetic anhydride acts as a dehydrating agent to convert the oxime directly to the nitrile.

Work-up: Cool the reaction mixture and pour it into ice water. The product will precipitate.
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Purification: Collect the crude solid by filtration. Purify by recrystallization from a suitable

solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-
methoxy-1H-indole-3-carbonitrile.

Chemical Reactivity and Derivatization
The dual functionality of 5-methoxy-1H-indole-3-carbonitrile makes it a versatile substrate for

further synthetic modifications.

Key Reactivity Sites

Potential Derivatives

5-Methoxy-1H-indole-3-carbonitrile

N-Alkylation / N-Acylation
(e.g., RX, K₂CO₃)

Nitrile Reduction
(e.g., LiAlH₄, H₂/Raney Ni)

Nitrile Hydrolysis
(H⁺ or OH⁻, H₂O)

Electrophilic Substitution
(e.g., C2, C4, C6 positions)

1-Alkyl-5-methoxy-1H-indole-3-carbonitrile  (5-Methoxy-1H-indol-3-yl)methanamine 5-Methoxy-1H-indole-3-carboxylic acid Substituted Indole Derivatives

Click to download full resolution via product page

Caption: Reactivity map for 5-methoxy-1H-indole-3-carbonitrile.

Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using

powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic

hydrogenation (H₂/Raney Ni).[4] This transformation yields (5-methoxy-1H-indol-3-

yl)methanamine, a key precursor for tryptamine analogs.

Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile can be hydrolyzed to the

corresponding 5-methoxy-1H-indole-3-carboxylic acid or the intermediate amide.[9] These

carboxylic acid derivatives are also valuable in drug discovery.[3]

N-H Functionalization: The indole nitrogen can be deprotonated with a mild base and

subsequently alkylated, acylated, or sulfonylated to introduce a variety of substituents at the
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N1 position.

Electrophilic Aromatic Substitution: Although the C3 position is blocked, the electron-rich

nature of the 5-methoxyindole ring allows for further electrophilic substitution, typically

directed to the C2, C4, or C6 positions depending on the reaction conditions and the

directing influence of the existing substituents.[2]

Applications in Research and Drug Development
The true value of 5-methoxy-1H-indole-3-carbonitrile is realized in its application as a

strategic intermediate.

Oncology: Derivatives of 5-methoxyindoles have demonstrated potential as antitumor

agents, sometimes by inhibiting enzymes that are critical for the proliferation and survival of

cancer cells.[3]

Infectious Diseases: The indole scaffold is a common feature in novel antimicrobial agents.

Functionalization of this core structure can lead to compounds with potent antibacterial and

antifungal activities.[3]

Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to

neurotransmitters like serotonin has made its derivatives a major focus for treating CNS

conditions. Modifications can yield compounds with activity as selective serotonin reuptake

inhibitors (SSRIs) or agents targeting enzymes implicated in neurodegenerative diseases

like Alzheimer's.[1][3]

Materials Science: The conjugated π-system of the indole ring makes its derivatives useful in

the development of novel materials with specific electronic or photonic properties.[1]

Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and

ensuring laboratory safety.

General Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin

and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat.[10][11]
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Storage: Store in a tightly sealed container in a dry, cool place, typically between 2-8°C.[1] It

should be protected from light.[1]

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][12]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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